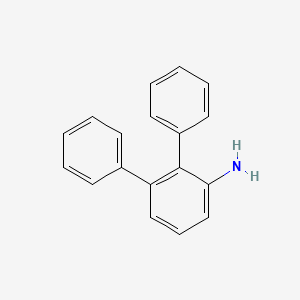
2,3-Diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylaniline is an organic compound with the molecular formula C18H15N. It consists of an aniline core substituted with two phenyl groups at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Diphenylaniline can be synthesized through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 2,3-dinitrobiphenyl using a suitable reducing agent like iron powder in the presence of hydrochloric acid can yield this compound . Another method involves the palladium-catalyzed amination of aryl halides with aniline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diphenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like iron powder and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
2,3-Diphenylaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-diphenylaniline involves its interaction with molecular targets through various pathways. For instance, its derivatives can exhibit fluorescence properties due to intramolecular charge transfer (ICT) transitions. This property makes it useful in optoelectronic applications . Additionally, its ability to form stable complexes with metal ions is exploited in coordination chemistry .
Comparación Con Compuestos Similares
Diphenylamine: Similar in structure but lacks the additional phenyl group at the 3 position.
2,3-Diphenylquinoxaline: Contains a quinoxaline core instead of an aniline core.
2,3-Diphenylpyrrole: Contains a pyrrole core instead of an aniline core.
Uniqueness: 2,3-Diphenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
87666-62-4 |
|---|---|
Fórmula molecular |
C18H15N |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
2,3-diphenylaniline |
InChI |
InChI=1S/C18H15N/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H,19H2 |
Clave InChI |
IVTDTSPPDZBCHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


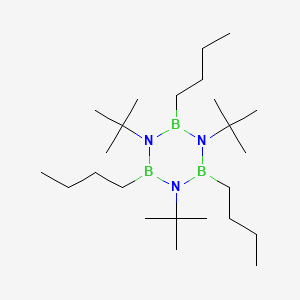

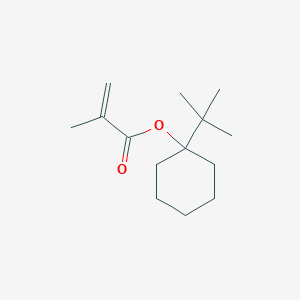


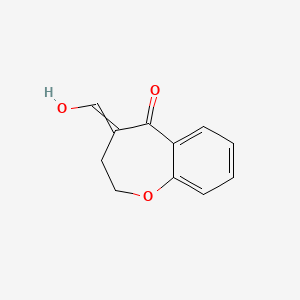
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
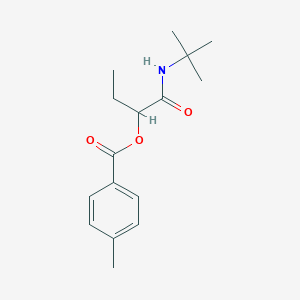

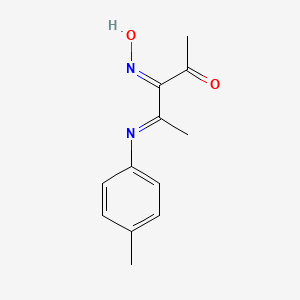
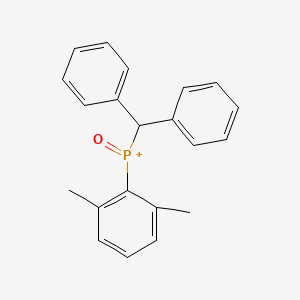

phosphanium bromide](/img/structure/B14411984.png)

